N6-[6-(Trifluoroacetamido)hexyl]adenosine
Description
Structure
3D Structure
Properties
CAS No. |
170638-50-3 |
|---|---|
Molecular Formula |
C18H25F3N6O5 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C18H25F3N6O5/c19-18(20,21)17(31)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(30)12(29)10(7-28)32-16/h8-10,12-13,16,28-30H,1-7H2,(H,23,31)(H,22,24,25)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
YWMMIHNFRFYHNC-XNIJJKJLSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
Synonyms |
N-[6-[(Trifluoroacetyl)amino]hexyl]adenosine; N-[6-[(2,2,2-Trifluoroacetyl)amino]hexyl]adenosine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Compounds and Starting Materials for N6-[6-(Trifluoroacetamido)hexyl]adenosine Synthesis
The construction of this compound relies on key precursor molecules that provide the core adenosine (B11128) structure or a suitable scaffold for its formation. The primary starting materials include inosine (B1671953) and derivatives of the adenosine core itself.
Synthesis from Inosine and Related Purine (B94841) Bases
A highly efficient, one-pot synthesis of this compound has been developed starting from inosine. tandfonline.comtandfonline.com This method takes advantage of the reactivity of the 6-position of the purine ring in inosine. The synthesis begins with the silylation of inosine to protect the hydroxyl groups of the ribose sugar. This is followed by a reaction with 1,6-hexanediamine (B7767898) in the presence of p-toluenesulfonic acid (PTSA) and hexamethyldisilazane (B44280) (HMDS) at elevated temperatures. tandfonline.com This step directly introduces the 6-aminohexyl sidechain at the C6 position, converting the hypoxanthine (B114508) base into an N6-substituted adenine (B156593).
| Starting Material | Key Reagents | Intermediate | Final Product (Precursor) | Overall Yield |
| Inosine | 1,6-Hexamethylenediamine, PTSA, HMDS | N6-(6-aminohexyl)adenosine | This compound | 42% tandfonline.com |
Derivatization of Adenosine Core Structures
An alternative and widely practiced strategy for the synthesis of N6-substituted adenosines involves the derivatization of a pre-existing adenosine core structure. A common and effective precursor for this approach is 6-chloropurine (B14466) ribonucleoside. researchgate.netnsf.gov This intermediate can be prepared from adenosine or inosine.
The 6-chloro group is a good leaving group, susceptible to nucleophilic substitution by amines. Reaction of 6-chloropurine ribonucleoside with 1,6-diaminohexane would lead to the formation of N6-(6-aminohexyl)adenosine. lu.se Subsequent trifluoroacetylation of the terminal amino group, as described previously, would yield the target molecule, this compound. This method offers a modular approach, allowing for the introduction of various N6-substituents by simply changing the amine used in the substitution reaction. nih.govnih.gov
Reaction Pathways for Incorporating the 6-(Trifluoroacetamido)hexyl Moiety
The key chemical transformation in the synthesis of this compound is the formation of the bond between the N6-position of the purine ring and the hexylamino spacer. This is typically achieved through alkylation or amidation reactions, often in concert with protection and deprotection strategies.
Alkylation and Amidation Reactions at the N6-Position
The introduction of the hexylamino sidechain at the N6-position is fundamentally an alkylation or amidation reaction. When starting from 6-chloropurine ribonucleoside, the reaction with one terminus of 1,6-diaminohexane is a nucleophilic aromatic substitution (SNAr) reaction. nsf.gov This reaction is typically carried out in a suitable solvent such as ethanol, often at elevated temperatures to drive the reaction to completion. nsf.gov
In the synthesis starting from inosine, the transformation is more complex. It involves the activation of the 6-oxo group, likely through the formation of a silyloxy ether, followed by displacement by the amine. tandfonline.com This process, sometimes referred to as a Dimroth rearrangement, ultimately results in the exocyclic oxygen being replaced by a nitrogen atom.
Protection and Deprotection Strategies (e.g., Trifluoroacetamido Group)
Protecting groups are crucial for directing the synthesis towards the desired product and preventing unwanted side reactions. In the synthesis of this compound, two main protection strategies are employed.
First, the hydroxyl groups of the ribose moiety are often protected, typically as silyl (B83357) ethers (e.g., using HMDS) or as acetyl esters. tandfonline.com This prevents their reaction with reagents intended for the purine base. These groups are later removed under mild conditions, for example, silyl groups are cleaved with methanol, and acetyl groups with mild base.
Second, the trifluoroacetamido group itself serves as a protecting group for the terminal amine of the hexyl spacer. tandfonline.com The synthesis first establishes the N6-(6-aminohexyl)adenosine intermediate. The primary amino group is then acylated with an agent like ethyl trifluoroacetate. tandfonline.com This trifluoroacetyl group is stable under many reaction conditions but can be removed under alkaline conditions (e.g., pH 10.5) to liberate the free amine when required, for instance, for conjugation to other molecules. tandfonline.com
| Protecting Group | Functional Group Protected | Introduction Reagent | Removal Conditions |
| Trimethylsilyl (TMS) | Ribose hydroxyls | Hexamethyldisilazane (HMDS) | Methanol, reflux tandfonline.com |
| Trifluoroacetyl (TFA) | Terminal primary amine | Ethyl trifluoroacetate | Aqueous base (pH 10.5) tandfonline.com |
Synthesis of Phosphorylated Analogues of this compound
The biological activity of nucleosides is often dependent on their phosphorylation state. Therefore, methods for the synthesis of monophosphate, diphosphate (B83284), and triphosphate analogues of this compound are of significant interest.
The 5'-monophosphate of this compound has been synthesized by treating the parent nucleoside with a mixture of triethylphosphate and phosphorus oxychloride (POCl3) at 0°C. tandfonline.com This method provides a direct route to the 5'-monophosphorylated derivative.
For the synthesis of the 5'-triphosphate, a common and effective method is the Ludwig-Eckstein procedure. nih.govacs.org This "one-pot, three-steps" method involves the reaction of the 5'-hydroxyl group of the protected nucleoside with salicyl phosphorochloridite. The resulting intermediate is then reacted with pyrophosphate, followed by oxidation with iodine to yield the desired 5'-triphosphate. nih.gov This method is known for its reliability and relatively high yields in the synthesis of a wide variety of modified nucleoside triphosphates.
Alternatively, enzymatic approaches can be employed. The 5'-monophosphate can be converted to the diphosphate and subsequently to the triphosphate using specific kinases and phosphate (B84403) donors like ATP.
Furthermore, the synthesis of other phosphorylated analogues, such as the 2',5'-bisphosphate and 3',5'-bisphosphate, has been reported for the closely related N6-(6-aminohexyl)adenosine. lu.se This involves the phosphorylation of 6-chloropurine riboside with phosphorus oxychloride and phosphorus trichloride, followed by reaction with 1,6-diaminohexane and chromatographic separation of the isomers. lu.se A similar strategy could be envisioned for the trifluoroacetamido-protected derivative.
| Phosphorylated Analogue | Synthetic Method | Key Reagents |
| 5'-Monophosphate | Chemical Phosphorylation | POCl3, Triethylphosphate tandfonline.com |
| 5'-Triphosphate | Ludwig-Eckstein Synthesis | Salicyl phosphorochloridite, Pyrophosphate, Iodine nih.gov |
| 2',5'- and 3',5'-Bisphosphate | Chemical Phosphorylation (of precursor) | POCl3, PCl3 lu.se |
Monophosphate Synthesis
The conversion of this compound to its 5'-monophosphate derivative is a critical step for many biological applications. Nucleoside 5'-monophosphates are not only biologically relevant on their own but also serve as essential precursors for the synthesis of diphosphates and triphosphates. mdpi.com The synthesis of the corresponding deprotected analogue, N6-(6-aminohexyl)-adenosine 5'-monophosphate, has been successfully documented, highlighting the viability of phosphorylating N6-substituted adenosines. nih.govnih.gov
Two primary strategies exist for this phosphorylation: chemical and enzymatic.
Chemical Phosphorylation: A common chemical method involves the use of phosphorylating agents like phosphoryl chloride (POCl₃) in an appropriate solvent, such as triethyl phosphate. This reaction typically requires careful control of temperature and stoichiometry to favor monophosphorylation and avoid the formation of undesired di- and tri-phosphorylated byproducts. The 2' and 3' hydroxyl groups of the ribose sugar must be protected, often as an isopropylidene ketal, prior to the 5'-hydroxyl phosphorylation.
Enzymatic Phosphorylation: An increasingly popular and "green" alternative utilizes nucleoside kinases. mdpi.com Enzymes such as deoxynucleoside kinase (dNK) can catalyze the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), to the 5'-hydroxyl group of the nucleoside. mdpi.com This method offers high regioselectivity for the 5' position, eliminating the need for protection/deprotection steps on the ribose ring, and proceeds under mild, aqueous conditions. mdpi.com
Following phosphorylation, the resulting this compound 5'-monophosphate can be purified using chromatographic techniques like ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).
Triphosphate Synthesis and its Precursors
The synthesis of nucleoside triphosphates is essential for studying a vast range of biological processes, particularly those involving kinases and polymerases. nih.gov this compound 5'-triphosphate can be synthesized from its corresponding nucleoside or 5'-monophosphate precursor.
A widely employed and effective method for synthesizing nucleoside triphosphates from their monophosphate precursors is the Ludwig-Eckstein reaction . researchgate.net This one-pot procedure involves the activation of the nucleoside monophosphate with a condensing agent, followed by reaction with pyrophosphate.
Steps in the Ludwig-Eckstein Synthesis:
Activation: The starting this compound 5'-monophosphate is reacted with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or diphenyl phosphorochloridate to form a highly reactive phosphorimidazolide or anhydride (B1165640) intermediate.
Coupling: This activated intermediate is then treated in the same pot with a salt of pyrophosphate, typically as a tributylammonium (B8510715) salt, which displaces the activating group to form the desired 5'-triphosphate. researchgate.netnih.gov
Alternatively, a one-pot method starting from the unprotected nucleoside can be used, which involves an initial phosphorylation to the monophosphate followed by subsequent phosphorylation to the triphosphate. nih.gov Another approach involves the stepwise enzymatic phosphorylation from the monophosphate to the diphosphate using a nucleoside monophosphate (NMP) kinase, and then from the diphosphate to the triphosphate using a nucleoside diphosphate (NDP) kinase. mdpi.com
Generation of Further Functionalized Derivatives via the Hexyl Linker
The hexyl linker at the N6-position is the key feature that allows this compound to be used as a platform for creating a diverse range of molecular probes. By removing the trifluoroacetyl protecting group, a reactive primary amine is exposed, which can be conjugated to various functional moieties. nih.govguidechem.com
Amine Deprotection Strategies
The trifluoroacetamide (B147638) group is an effective protecting group for amines due to its stability under a range of conditions. However, it can be removed under relatively mild basic conditions, which preserves the integrity of the acid-labile glycosidic bond in the adenosine molecule. guidechem.comorganic-chemistry.org
Common deprotection methods involve basic hydrolysis. The reaction is typically carried out using reagents that are sufficiently basic to cleave the amide bond without causing significant degradation of the nucleoside.
| Reagent/System | Typical Solvents | Conditions | Reference |
|---|---|---|---|
| Aqueous Ammonia (NH₄OH) / Methanolic Ammonia (NH₃/MeOH) | Methanol, Water | Room Temperature | guidechem.com |
| Potassium Carbonate (K₂CO₃) | Methanol/Water | Reflux | synarchive.com |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Ethanol/Water | Room Temperature (0.1-0.2 M) | guidechem.com |
| Sodium Borohydride (NaBH₄) | Ethanol | N/A | guidechem.com |
This deprotection yields N6-(6-aminohexyl)adenosine (or its corresponding phosphate derivative), which is the crucial intermediate for subsequent conjugation reactions.
Conjugation with Fluorescent Probes (e.g., ATTO488, Sulfo-Cy5)
The exposed primary amine of N6-(6-aminohexyl)adenosine and its phosphorylated forms is an excellent nucleophile for reaction with amine-reactive fluorescent dyes. This allows for the creation of fluorescent adenosine analogues that are invaluable for imaging, flow cytometry, and fluorescence polarization assays. The most common method for this conjugation is the reaction with an N-hydroxysuccinimide (NHS) ester of the desired fluorophore.
The reaction involves the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This is typically performed in a buffered aqueous solution or a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a slightly alkaline pH (7.5-9.0) to ensure the amine is deprotonated and thus maximally nucleophilic.
Examples of Fluorescent Probes:
ATTO488: This hydrophilic dye is known for its high fluorescence quantum yield and photostability. The deprotected amine can be reacted with ATTO488 NHS ester to yield fluorescently labeled adenosine nucleotides.
Sulfo-Cy5: This is a water-soluble version of the popular Cy5 dye, which fluoresces in the far-red region of the spectrum. Sulfo-Cy5 NHS ester is commonly used to label proteins and nucleotides for applications requiring low background fluorescence.
Incorporation of Affinity Tags
Affinity tags are small molecules or peptides that can be attached to a protein or ligand to facilitate its purification or detection. The terminal amine of the hexyl linker on adenosine is an ideal attachment point for such tags.
The most common affinity tag incorporated at this position is biotin . Biotin exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions. This property is widely exploited in biochemical assays.
The biotinylation of N6-(6-aminohexyl)adenosine (or its phosphates) is achieved by reacting the primary amine with an activated form of biotin, most commonly Biotin-NHS ester. jenabioscience.comjenabioscience.com The resulting N6-(6-aminohexyl)-adenosine-biotin conjugate can be used to:
Purify ATP-binding proteins from complex lysates using streptavidin-coated beads.
Detect ATP-dependent processes using streptavidin-enzyme conjugates in ELISA-like assays.
Immobilize adenosine analogues onto streptavidin-coated surfaces for binding studies. xlbiotec.com
Application As a Chemical Probe and Research Tool
Probing Adenosine (B11128) Receptors (ARs) with N6-Substituted Derivatives
The modification of adenosine at the N6-position has been a cornerstone in the development of chemical probes for studying the four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3. nih.gov These receptors are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes, making them attractive drug targets. nih.gov The continuous discovery of new chemical probes with enhanced affinity and selectivity is crucial for advancing research on these receptors. nih.gov
The design of selective ligands for AR subtypes hinges on the structure-activity relationships (SAR) established through systematic chemical modifications. Substitution at the N6-position of the adenosine molecule is a widely employed strategy to enhance selectivity and affinity for specific AR subtypes. nih.gov
A1 Receptor Selectivity: N6-cycloalkyl substitutions are a successful and common method for achieving A1AR selectivity. nih.gov For instance, N6-Cyclopentyladenosine (CPA) is a potent and selective A1AR agonist. nih.gov The bicyclic analogue S-ENBA demonstrates subnanomolar affinity at the A1AR with less residual affinity for other subtypes compared to CPA. nih.gov Generally, substituting the N6-position with a range of alkyl, cycloalkyl, and arylalkyl groups tends to increase selectivity for the A1AR. nih.gov
A2A Receptor Selectivity: While N6-substitutions are often associated with A1/A3 selectivity, certain modifications can increase affinity for the A2AAR. An example is the class of N6-(2,2-diphenylethyl)adenosine analogues. nih.gov
A3 Receptor Selectivity: The affinity and efficacy of N6-substituted derivatives at the A3AR are highly sensitive to small structural changes. nih.gov
N6-Alkyl and Cycloalkyl Groups: Small N6-alkyl groups are associated with selectivity for human A3ARs. N6-cycloalkyl-substituted adenosines with five or fewer carbons act as full agonists, while those with six or more carbons are partial agonists at the human A3AR. nih.gov
N6-Arylmethyl Groups: Numerous N6-arylmethyl analogues, including substituted benzyl groups, tend to be more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov The combination of an N6-benzyl group with a methyl uronamide moiety at the 5'-position has been shown to confer superior affinity and selectivity for the A3 adenosine receptor. acs.org For example, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) was identified as the first potent and selective agonist for rat A3 ARs. acs.orgnih.gov
The following table summarizes the binding affinities of various N6-substituted adenosine derivatives for different human adenosine receptor subtypes.
| Compound | Substitution | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity |
| N6-phenylsulfonamido-NECA | Phenylsulfonamido | 13.9 | 43.4 | 6.85 | 2.03 | 6.43 |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | - | - | - | - | - |
| N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | 3-Iodobenzyl and 5'-N-methyluronamide | - | - | - | - | - |
Data presented is based on findings from radioligand binding assays on human receptors. acs.org
N6-substituted adenosine derivatives are indispensable tools for the characterization and interrogation of AR subtypes. nih.gov As chemical probes, they are used in various assays to determine the affinity and functional properties of ligands at each receptor subtype. nih.gov
Radiolabeled versions of these ligands, such as [3H]ADAC (an adenosine amine congener), have been synthesized to specifically bind to A1-adenosine receptors in brain membranes with high affinity. Such radioligands are fundamental in binding assays to screen new compounds and to quantify receptor density in tissues. nih.gov Furthermore, fluorescent ligands have been developed to study allosteric interactions and receptor dimerization. nih.gov The development of these specific probes is essential for the detailed pharmacological characterization of the individual roles each AR subtype plays in health and disease. nih.gov
The exploration of SAR through the synthesis and testing of N6-substituted derivatives has directly led to the discovery of novel chemical entities for AR research. nih.gov These probes are the starting point for identifying compounds with therapeutic potential. For example, the A3AR agonist CF101 (IB-MECA) has been investigated in clinical trials for inflammatory diseases and cancer. nih.gov Similarly, the selective A2AAR antagonist preladenant was studied for the treatment of Parkinson's disease. nih.gov The availability of high-resolution crystal structures of ARs, such as the A2A receptor, has further accelerated the structure-based design of new ligands with improved selectivity and efficacy. acs.org Virtual screening and molecular modeling approaches, guided by the knowledge of ligand-receptor interactions, are used to identify new chemical scaffolds that can act as agonists or antagonists for specific AR subtypes. nih.gov
Investigation of ATPase Activity and Active Site Constraints
Beyond their use as probes for cell surface receptors, N6-modified derivatives of adenosine triphosphate (ATP) are valuable tools for investigating the activity and structure of ATP-utilizing enzymes, such as ATPases and kinases. researchgate.netnih.gov
ATP analogues with modifications at the N6-position of the adenine (B156593) ring have been synthesized to probe the nucleotide-binding pockets of enzymes. researchgate.net These analogues can serve as substrates for engineered kinases, a strategy used to identify direct substrates of a specific kinase. nih.gov For instance, an analog-sensitive (AS) version of the ROCK2 kinase was developed to be highly active with N6-(benzyl)ATP, allowing for the identification of new substrates that are not efficiently phosphorylated by other kinases using this analogue. nih.gov This approach harnesses the chemical synthesis of N6-modified ATP analogues in conjunction with genetic engineering of the kinase of interest to create a unique enzyme-substrate pair for studying cellular signaling pathways. nih.gov
Different ATPases and kinases exhibit varying degrees of tolerance to modifications on the N6-position of ATP. This differential sensitivity can be exploited to develop selective inhibitors or to understand the specific constraints of the enzyme's active site. researchgate.net
A chemoproteomic study identified that numerous endogenous kinases can bind to N6-modified ATP derivatives like N6-methyl-ATP and N6-furfuryl-ATP. nih.gov However, the ability to bind does not always translate to efficient utilization as a phosphate (B84403) donor. For example, while GSK3β could bind to both N6-methyl-ATP and N6-furfuryl-ATP, it could only use N6-methyl-ATP to phosphorylate its substrate. nih.gov This indicates a strict structural requirement within the active site that accommodates a methyl group but not the bulkier furfuryl group for the catalytic phosphotransfer reaction.
Similarly, studies on myosin-I, an ATPase, showed that ATP derivatives modified at the N6-position with an aromatic group were selective for an engineered version of the enzyme over the wild type. researchgate.net The potency and selectivity of these analogues increased as the aromatic group was moved further from the N6-position, demonstrating how subtle changes in the substrate analogue can reveal details about the active site's topology and flexibility. researchgate.net
Application in Enzyme Kinetics and Mechanistic Studies of ATPases
ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and free phosphate, a reaction that releases energy to drive other cellular processes. Understanding the specific constraints and architecture of the ATP binding site is crucial for elucidating their mechanisms. Modified ATP analogues are invaluable tools for this purpose.
While direct studies using the triphosphate form of N6-[6-(Trifluoroacetamido)hexyl]adenosine in ATPase kinetic analyses are not extensively documented, the principle of using N6-substituted analogues is well-established. The N6 position of the adenine ring is a key interaction point within many ATPase active sites. By introducing a bulky hexyl linker at this position, researchers can probe the steric tolerance of the ATP-binding pocket. If an ATPase can still bind or hydrolyze this modified ATP, it indicates that the region around the N6 position is relatively open and accessible. Conversely, a loss of binding or activity suggests that the active site is sterically constrained in this area. Such studies provide a "fingerprint" of the active site's architecture, allowing for comparisons between different ATPases and aiding in the design of specific inhibitors or probes.
Use in Studies of Other Enzyme Systems
The application of this compound and its derivatives extends beyond ATPases to other enzymes that recognize adenosine or adenine-containing cofactors.
Affinity Labeling and Purification of Nucleotide-Binding Enzymes (e.g., IMP Dehydrogenase)
One of the most powerful applications of this compound is in affinity chromatography for the purification of nucleotide-binding proteins. The trifluoroacetamido group is a protected form of a primary amine. After deprotection to reveal the terminal amino group on the hexyl chain, the resulting N6-(6-aminohexyl)-adenosine can be covalently attached to a solid support matrix, such as Sepharose or agarose beads.
This functionalized matrix serves as a high-affinity ligand for enzymes that bind adenosine, AMP, ADP, or ATP. A crude cell lysate containing a mixture of proteins can be passed over this column. Proteins with a specific affinity for the immobilized adenosine analogue will bind to the matrix, while other proteins wash through. The bound proteins can then be eluted by changing the buffer conditions or by adding a high concentration of the free nucleotide (e.g., ATP or NAD+) to compete for binding. This technique has been successfully used to purify a variety of enzymes.
Inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides and is allosterically regulated by adenine nucleotides. nih.gov As it possesses binding sites for adenine-based molecules, affinity matrices derived from N6-(6-aminohexyl)-adenosine are effective tools for its purification. nih.gov
Table 1: Examples of Enzymes Purified Using N6-Substituted Adenosine Affinity Chromatography
| Enzyme Class | Specific Enzyme(s) | Elution Ligand |
|---|---|---|
| Kinases | Hexokinase, Pyruvate Kinase | ATP / ADP |
| Dehydrogenases | Malate Dehydrogenase, Lactate Dehydrogenase | NADP / NAD+ |
This table provides examples of enzyme classes that can be purified using affinity matrices based on N6-functionalized adenosine derivatives.
Probing DNA Methyltransferase (DNMT) Enzymes
DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA, with N6-methyladenine (6mA) being a key epigenetic mark in many organisms. nih.gov These enzymes recognize a specific DNA sequence and utilize a cofactor, S-adenosyl-L-methionine (SAM), as the methyl donor.
N6-alkyladenosine derivatives can serve as probes to investigate the active site of these methyltransferases. ebi.ac.uk While the enzyme's natural substrate is an adenine base within a DNA strand, free nucleosides or nucleotides can act as competitive inhibitors by occupying the active site. An analogue like this compound, which cannot be methylated, can be used to study binding requirements. The presence of the long, flexible hexyl chain at the N6 position can probe the space around the target amine, providing insight into which modifications might be tolerated by the enzyme's binding pocket. This information is valuable for designing potent and specific inhibitors of DNMTs, which are important targets in cancer therapy.
Investigations into Ribonucleotide Reductase (RNR)
Ribonucleotide reductase (RNR) is a central enzyme in DNA synthesis, responsible for converting ribonucleotides to deoxyribonucleotides. nih.gov Its activity is tightly controlled by an intricate allosteric mechanism involving the binding of ATP (as an activator) and dATP (as an inhibitor) to a regulatory site known as the activity site (A-site). nih.gov Binding of these effectors induces changes in the enzyme's quaternary structure, shifting it between active and inactive oligomeric states. nih.gov
Synthetic ATP analogues with modifications at the N6 position are critical tools for dissecting this allosteric regulation. By replacing the natural effector ATP with a triphosphate derivative of this compound, researchers can investigate how a bulky substitution at this position affects binding to the A-site and the subsequent conformational changes. Such an analogue could potentially act as a pure activator or inhibitor, or it might fail to induce the necessary structural shifts, thereby helping to map the specific molecular interactions that govern RNR's allosteric control.
Integration into Oligonucleotide Synthesis and Nucleic Acid Labeling
The ability to incorporate modified bases into DNA and RNA at specific locations is fundamental to the study of nucleic acid structure and function. This compound is an ideal precursor for creating these custom oligonucleotides.
Incorporation into DNA and RNA for Structural Studies
To be used in automated oligonucleotide synthesis, a nucleoside must be converted into a phosphoramidite building block. nih.gov this compound can be chemically modified to add a dimethoxytrityl (DMT) group to the 5'-hydroxyl and a phosphoramidite moiety to the 3'-hydroxyl. The trifluoroacetamido group serves as a stable protecting group for the hexylamino linker during the synthesis cycles.
This modified phosphoramidite can then be used in a standard DNA or RNA synthesizer. sigmaaldrich.com During each coupling cycle, the phosphoramidite is added to the growing oligonucleotide chain at a user-defined position. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the trifluoroacetyl group on the N6-linker, are removed, typically with ammonia. This process yields a DNA or RNA strand with a reactive primary amine at the end of a six-carbon spacer at a precise location.
This terminal amine is then available for post-synthetic labeling with a wide variety of molecules, such as:
Fluorescent Dyes: For use in Förster Resonance Energy Transfer (FRET) studies to measure molecular distances and conformational changes.
Biotin: For immobilization on streptavidin-coated surfaces or for purification.
Spin Labels: For structural analysis by Electron Paramagnetic Resonance (EPR) spectroscopy.
This site-specific labeling capability allows for detailed structural and functional investigations of nucleic acids and their interactions with proteins. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Adenosine triphosphate | ATP |
| Adenosine diphosphate (B83284) | ADP |
| Adenosine monophosphate | AMP |
| Deoxyadenosine triphosphate | dATP |
| Inosine 5′-monophosphate | IMP |
| N6-(6-aminohexyl)-adenosine | - |
| S-adenosyl-L-methionine | SAM |
| N6-methyladenine | 6mA |
| Nicotinamide adenine dinucleotide | NAD+ |
Development of Fluorescently Labeled Nucleic Acid Probes
This compound serves as a crucial building block in the synthesis of fluorescently labeled nucleic acid probes. The hexyl linker at the N6 position provides a site for the attachment of fluorophores, while the trifluoroacetamido group acts as a protecting group for the terminal amine. This protection is essential during the synthesis of the probe to prevent unwanted side reactions.
The general strategy for creating these probes involves the enzymatic incorporation of a modified nucleoside triphosphate into an oligonucleotide. A related compound, 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate, after being labeled with a fluorescent dye, has been shown to terminate DNA synthesis by terminal transferase and other DNA polymerases. This allows for the detection of DNA through time-resolved fluorescence. rsc.org The synthesis of such fluorescent derivatives highlights the utility of N6-acylated aminohexyl-functionalized adenosine compounds as precursors for creating probes for nucleic acid detection. rsc.org
The design of nucleic acid-based fluorescent probes often involves the covalent attachment of a fluorophore to a synthetic DNA or RNA molecule. nih.gov These probes can then bind to specific target sequences, and the resulting change in the fluorescence characteristics of the attached dye provides an analytical signal. nih.gov A variety of fluorescent dyes are commonly used for this purpose, as detailed in the table below.
Table 1: Common Fluorophores for Nucleic Acid Probes
| Fluorophore |
|---|
| Fluorescein |
| TAMRA |
| Cy dyes |
| Texas Red |
| HEX |
| JOE |
| Oregon Green |
| Rhodamine 6G |
| Coumarin |
| Pyrene |
This table is generated based on information from a review on nucleic acid-based fluorescent probes. nih.gov
The development of fluorescent adenosine analogs that can be site-selectively incorporated into oligonucleotides using automated DNA synthesis is an active area of research. cancer.gov These probes are sensitive to their local environment and can be used to monitor interactions with other molecules in real-time. cancer.gov
Bioconjugation and Immobilization for Research Platforms
The presence of a protected primary amine at the end of a hexyl spacer makes this compound an ideal candidate for bioconjugation and immobilization onto various research platforms. After the removal of the trifluoroacetyl protecting group to expose the reactive primary amine, the molecule can be covalently attached to solid supports or carrier proteins.
Use in Affinity Chromatography Matrices
A significant application of N6-functionalized adenosine derivatives is in the creation of affinity chromatography matrices for the purification of adenosine-binding proteins. The underlying principle involves immobilizing the adenosine derivative onto a solid support, such as agarose beads. This is typically achieved by coupling the terminal amino group of the hexyl spacer to the activated matrix.
While direct research on this compound for this purpose is not detailed, extensive work has been done on the closely related N6-(6-aminohexyl)-adenosine monophosphate (AMP). This derivative is synthesized and then coupled to CNBr-activated agarose to create an affinity adsorbent. nih.gov This matrix has proven effective in reversibly binding and purifying a range of enzymes, including dehydrogenases, kinases, and myosin. nih.gov
The general synthetic approach for preparing such affinity adsorbents is outlined below:
Table 2: General Steps for Preparing N6-Immobilized Adenosine Affinity Matrices
| Step | Description |
|---|---|
| 1. Synthesis of N6-functionalized Adenosine | An adenosine derivative with a terminal amino group on a spacer arm is synthesized. This compound is a precursor in this step. |
| 2. Deprotection | The trifluoroacetyl protecting group is removed to expose the primary amine. |
| 3. Activation of Matrix | A solid support, commonly agarose, is activated using a reagent like cyanogen bromide (CNBr). |
| 4. Coupling | The deprotected N6-(6-aminohexyl)adenosine is covalently linked to the activated matrix via its terminal amino group. |
This table is a generalized representation based on established methods for preparing adenosine-based affinity matrices. nih.govresearchgate.net
The resulting affinity matrix allows for the specific capture of proteins that have a binding site for adenosine or its derivatives. The bound proteins can then be eluted by changing the buffer conditions or by introducing a competing ligand.
Preparation of Conjugates for Immunoassay Development
In the context of immunoassay development, N6-substituted adenosine derivatives can be conjugated to carrier proteins to generate immunogens for antibody production or used in the development of assay components. The hexylamino linker allows for the covalent attachment of the adenosine derivative to a larger molecule, such as a protein, which is necessary to elicit an immune response.
For instance, in a study focused on the cytokinin N6-(delta 2-isopentenyl) adenosine, antibodies were purified using affinity chromatography where the cytokinin was immobilized on a solid support. researchgate.net This demonstrates the principle of using immobilized adenosine derivatives to interact with antibodies, a core concept in many immunoassay formats.
The preparation of conjugates for immunoassays would follow a similar chemical strategy as for affinity matrices, where the deprotected amino group of N6-(6-aminohexyl)adenosine is reacted with an activated carrier protein. These conjugates can then be used to immunize animals to produce antibodies specific for the N6-substituted adenosine.
Molecular and Cellular Mechanisms of Action and Interaction
Interactions with Purinergic Receptors
Purinergic receptors, particularly the adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3), are the primary targets for adenosine and its analogues. universiteitleiden.nl These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. nih.gov The nature of the substituent at the N6-position of the adenosine molecule is a critical determinant of affinity, selectivity, and efficacy at these receptor subtypes. nih.gov
Ligand Binding and Receptor Activation/Antagonism Profiles
The binding of N6-substituted adenosines like N6-cyclohexyladenosine is characterized by high affinity and saturability to brain synaptosomal membranes. nih.gov The affinity of these ligands can be influenced by various factors, including the presence of adenosine deaminase to remove endogenous adenosine, and the concentration of certain metal ions. nih.gov The table below summarizes the binding affinities of various N6-substituted adenosine analogues at different rat adenosine receptor subtypes, illustrating the impact of the N6-substituent on receptor interaction.
Table 1: Binding Affinity (Ki, nM) of N6-Substituted Adenosine Analogues at Rat Adenosine Receptors
| Compound | N6-Substituent | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | A3 Affinity (Ki, nM) |
|---|---|---|---|---|
| N6-Cyclopentyladenosine | Cyclopentyl | 1.2 | 1600 | 120 |
| N6-Cyclohexyladenosine | Cyclohexyl | 2.5 | 1200 | 110 |
| N6-(R-1-Phenylethyl)adenosine | (R)-1-Phenylethyl | 5.5 | 400 | 30 |
| N6-(S-1-Phenylethyl)adenosine | (S)-1-Phenylethyl | 12 | 1100 | 1100 |
Data sourced from studies on N6-substituted adenosine derivatives. nih.gov The data provides context for how N6-substituents influence receptor binding, though specific data for N6-[6-(Trifluoroacetamido)hexyl]adenosine is not available.
Coupling to G Protein-Coupled Receptor (GPCR) Signaling Pathways
Adenosine receptors, being members of the GPCR superfamily, transduce extracellular signals by coupling to intracellular heterotrimeric G proteins. nih.gov The specific G protein engaged depends on the receptor subtype. A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), whereas A2A and A2B receptors couple to stimulatory G proteins (Gαs). nih.gov
Given that the active form of this compound is an A1 receptor agonist, its mechanism involves the activation of the Gαi/o signaling cascade. jenabioscience.comnih.gov Upon agonist binding, the A1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which then modulate the activity of downstream effector proteins. nih.gov
Modulation of Downstream Cellular Effectors (e.g., Adenylate Cyclase, Phospholipases, Ion Channels)
The activation of the Gαi/o pathway by A1 receptor agonists leads to the direct inhibition of adenylate cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Inhibition of adenylate cyclase results in decreased intracellular cAMP concentrations. This reduction in cAMP levels subsequently diminishes the activity of cAMP-dependent protein kinase (PKA), which in turn affects the phosphorylation state and activity of numerous cellular proteins. For example, activation of the A1 adenosine receptor by the agonist N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated activity of tyrosine hydroxylase, an effect mediated by the reduction of cAMP. nih.gov
Beyond adenylate cyclase, the Gβγ subunits released upon Gαi/o activation can also directly modulate other effectors. These include certain subtypes of phospholipases and various ion channels, most notably G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Substrate Properties and Enzyme Utilization
The interaction of adenosine analogues with enzymes is critical to both their mechanism of action and their metabolic fate. N6-modified adenosine derivatives, particularly in their triphosphate form, can serve as substrates or inhibitors for various ATP-utilizing enzymes, such as ATPases and kinases.
Specificity of N6-Modified ATP Analogues with ATPases
N6-modified ATP analogues can interact with a variety of ATPases and kinases. The specificity of this interaction depends on the nature of the N6-substituent and the structure of the enzyme's nucleotide-binding pocket. For example, N6-(6-Aminohexyl)-ATP, the triphosphate of the deprotected form of the title compound, has been identified as a specific ligand for Myosin V, a motor protein with ATPase activity. jenabioscience.com
Furthermore, related N6-aminohexyl derivatives have been shown to possess coenzymic activity with several kinases. nih.gov This indicates that the modification at the N6 position is tolerated by the ATP-binding sites of these enzymes, allowing the analogue to function in a manner similar to ATP. The table below presents the enzymatic activity of an N6-modified ATP analogue relative to ATP, demonstrating its capacity for enzyme utilization.
Table 2: Relative Coenzymic Activity of N6-[N-(6-Aminohexyl)carbamoyl]-ATP
| Enzyme | Relative Activity vs. ATP (%) |
|---|---|
| Hexokinase | 63% |
| Glycerokinase | 87% |
Data from a study on N6-[N-(6-aminohexyl)carbamoyl]-ATP, a structurally similar analogue. nih.gov
Enzymatic Conversion and Metabolism in In Vitro Systems
The metabolic fate of this compound in biological systems is expected to begin with the hydrolysis of the trifluoroacetamide (B147638) bond. This reaction, which can be catalyzed by esterases or amidases, would remove the protecting group and release the active compound, N6-(6-Aminohexyl)adenosine.
Once formed, N6-substituted adenosines can undergo further metabolism. It has been shown that nucleoside-triphosphates can be converted by various membrane-bound phosphatases (ectonucleotidases) into their corresponding nucleosides, which then act as ligands for adenosine receptors. jenabioscience.com Moreover, some N6-substituted adenosines can be metabolized back to adenosine. For instance, enzyme activity capable of converting N6-(Δ2-isopentenyl)adenosine to adenosine has been detected in crude extracts of tobacco tissue. nih.gov This suggests that a potential metabolic pathway for N6-(6-Aminohexyl)adenosine could involve the cleavage of the N6-hexyl bond, although this specific pathway requires experimental verification. The resulting adenosine would then be subject to further degradation by enzymes like adenosine deaminase. nih.gov
Influence on Cellular Transport Processes
Inhibition of Nucleoside Transporters
There is currently no published scientific literature that specifically investigates or provides data on the inhibitory effects of this compound on any class of nucleoside transporters, including both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Research has yet to characterize its binding affinity, potency (IC50 or Ki values), or mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for these transporters.
Membrane Permeability and Intracellular Accumulation
Similarly, specific studies detailing the membrane permeability characteristics and the extent of intracellular accumulation of this compound are absent from the current body of scientific literature. Key parameters such as its passive diffusion rate, active transport kinetics, and the equilibrium concentrations it reaches within cells have not been experimentally determined.
Structure Activity Relationship Sar Studies
Impact of N6-Substitution on Adenosine (B11128) Receptor Affinity and Selectivity
Substitution at the N6-position is a well-established strategy for modulating the pharmacological profile of adenosine derivatives. Attaching various alkyl, cycloalkyl, and arylalkyl groups at this position can significantly alter affinity for the different adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3) and protect the molecule from degradation by adenosine deaminase. nih.gov
The length and complexity of the alkyl chain at the N6-position are crucial determinants of A1 adenosine receptor (A1AR) affinity. Systematic studies on a series of N6-n-alkyladenosines, with unbranched chains from two to twelve carbons, have elucidated a clear relationship between chain length and binding potency.
For simple, unbranched N6-n-alkyladenosines, optimal A1-receptor affinity is achieved with a chain length of five carbons (N6-n-pentyladenosine). nih.gov As the chain length extends beyond eight methylene (B1212753) units, the affinity for the A1 receptor experiences a sharp decline. nih.gov However, this trend can be reversed by introducing a terminal functional group on the alkyl chain. For instance, in a series of N6-omega-amino-alkyladenosines, affinity increases with longer chain lengths, reaching an optimum with a nonyl (nine-carbon) chain. nih.gov This suggests that while the initial portion of the N6-binding pocket is relatively constrained, a more remote region can accommodate longer chains, particularly if they possess functional groups capable of forming additional interactions. nih.gov
In the context of N6-[6-(Trifluoroacetamido)hexyl]adenosine, its six-carbon (hexyl) linker falls within the range where high affinity is expected, positioned just beyond the optimal five-carbon length for simple alkyl chains.
The complexity of the substituent also plays a role in selectivity. Studies have shown that small N6-alkyl groups can confer selectivity for the human A3 adenosine receptor (hA3AR). nih.govacs.org Conversely, increased branching on the alkyl substituent is associated with a decrease in efficacy at the hA3AR. nih.govacs.org
Table 1: Impact of N6-Alkyl Chain Length on A1 Adenosine Receptor Affinity Data extracted from studies on N6-n-alkyladenosines and N6-omega-amino-alkyladenosines.
| N6-Substituent Type | Alkyl Chain Length | Relative A1AR Affinity | Reference |
|---|---|---|---|
| n-Alkyl | C2-C4 | Increasing | nih.gov |
| n-Alkyl | C5 (Pentyl) | Optimal | nih.gov |
| n-Alkyl | C6-C8 | Decreasing | nih.gov |
| n-Alkyl | >C8 | Sharply Decreased | nih.gov |
| ω-Amino-Alkyl | C9 (Nonyl) | Optimal | nih.gov |
Stereochemistry within the N6-substituent can be a critical factor in receptor binding and functional activity, particularly at the A3 adenosine receptor. Research on N6-phenylethyladenosine analogs has demonstrated clear stereoselectivity. For example, N6-(R-1-phenylethyl)adenosine shows different binding characteristics compared to its enantiomer, N6-(S-1-phenylethyl)adenosine. nih.govacs.org This stereoselective binding was observed at the rat A3AR, but not at the human A3AR, highlighting species-dependent differences in the receptor's chiral recognition sites. nih.govacs.org The affinity and efficacy of such derivatives are highly dependent on stereochemistry, steric bulk, and any constraints on the ring system of the substituent. nih.govacs.org
Role of the Trifluoroacetamido Group in Molecular Recognition and Stability
The trifluoroacetamido group, -NHC(O)CF3, is a key feature of this compound. While direct studies on this specific group's role in adenosine receptor binding are limited, its properties can be inferred from its constituent parts: the trifluoromethyl group (-CF3) and the acetamido linker.
The trifluoromethyl group is a privileged substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. nih.govcapes.gov.br It is strongly electron-withdrawing, highly lipophilic, and generally resistant to metabolic degradation because of the strength of the carbon-fluorine bond. nih.govnih.gov The incorporation of a -CF3 group can enhance a molecule's ability to permeate biological membranes and can improve binding affinity and selectivity. nih.govnih.govnih.gov
Conformational analysis of N6-substituted adenosine derivatives with long, flexible linkers indicates that these chains generally extend out of the primary binding pocket and into the extracellular space. nih.gov Studies on bitopic agonists, which feature a long linker connecting the adenosine pharmacophore to a secondary binding moiety, show that the linker region is tolerant of significant structural modifications, including the introduction of more rigid elements like triazole rings. acs.orgresearchgate.net This suggests that the hexyl linker of this compound likely possesses considerable conformational freedom, adopting a position that orients the terminal trifluoroacetamido group towards the solvent-exposed extracellular region of the receptor. nih.gov
Structural Determinants for Enzyme Inhibition and Substrate Recognition
Beyond adenosine receptors, N6-substituted adenosine analogs are known to interact with various enzymes. For instance, certain N6-substituted derivatives have been identified as potent inhibitors of the JAK2/STAT3 signaling pathway, which is a target in cancer therapy. The structural features that determine these interactions often relate to how the N6-substituent fits within the enzyme's active site or an allosteric pocket.
DNA methylation, an epigenetic mechanism crucial for gene regulation, is carried out by DNA methyltransferases (DNMTs), which transfer a methyl group to DNA bases, including adenine (B156593). nih.gov N6-methyladenine (6mA) in DNA is known to play roles in gene regulation and chromatin organization.
While direct data on this compound as a DNMT inhibitor is not available, SAR studies on related N6-substituted adenosine analogs as inhibitors of the Clostridioides difficile-specific DNA adenine methyltransferase (CamA) provide valuable insights. In these studies, a series of N6-benzyladenosine analogs were evaluated for their inhibitory activity. The adenosine moiety binds in the cofactor-binding site, while the N6-substituent extends outwards to a largely hydrophobic surface. The potency of inhibition was found to be highly dependent on the nature of the substituent on the N6-benzyl ring.
This demonstrates that the N6-position of adenosine is a viable site for modification to create potent and specific DNMT inhibitors. The inhibitor's N6-substituent can form a combination of aromatic, van der Waals, and polar interactions with the enzyme surface, with additional space available for further exploration to fully occupy the hydrophobic region.
Table 2: Inhibition of CamA by N6-Substituted Adenosine Analogs Data extracted from a study on inhibitors of a C. difficile DNA Adenine Methyltransferase.
| Compound (N6-Substituent) | Relative Inhibition of CamA at 10 µM | Reference |
|---|---|---|
| N6-benzyladenosine | High | |
| N6-(4-aminobenzyl)adenosine | Moderate | |
| N6-(4-hydroxybenzyl)adenosine | Low | |
| N6-(3-iodobenzyl)adenosine | High |
Ribose and Phosphate (B84403) Modifications and ATPase Activity
The enzymatic hydrolysis of adenosine triphosphate (ATP) by ATPases is a fundamental process for energy transduction in biological systems. The interaction between ATP and the catalytic site of these enzymes is highly specific, and modifications to the ATP molecule, including to the ribose and phosphate moieties, can significantly impact the binding and catalytic efficiency. This section explores the structure-activity relationships (SAR) of N6-substituted adenosine analogs, with a focus on how alterations to the ribose and phosphate groups influence ATPase activity. While direct and comprehensive studies on this compound are limited, research on analogous N6-alkyladenosine derivatives provides valuable insights into these relationships.
Research Findings
The influence of modifications on the ribose and phosphate components of N6-substituted adenosine analogs has been investigated in the context of various ATP-utilizing enzymes, such as kinases and motor proteins like myosin. These studies reveal that the integrity of the ribose and the triphosphate chain is crucial for efficient enzymatic activity.
Ribose Modifications:
Further studies on ribose-modified analogs, such as those with a fixed conformation (e.g., C2'-endo or C3'-endo), have been used to probe the conformational requirements of the ATP binding site in enzymes like Na+/K+-ATPase. researchgate.net These findings suggest that the flexibility of the ribose ring is an important factor in the catalytic cycle.
Phosphate Modifications:
The triphosphate chain of ATP is central to its function as an energy currency, and modifications to this part of the molecule can dramatically alter its properties as an ATPase substrate. For example, methylene-substituted analogs of ATP and ADP, such as α,β-methylene ATP, have been shown to stimulate insulin (B600854) release in a manner comparable to ATP, an effect linked to changes in calcium uptake. nih.gov This suggests that the spacing and charge distribution of the phosphate groups are critical for receptor activation and downstream signaling events that may involve ATPases.
The synthesis of N6-[N-(6-aminohexyl)carbamoyl]-ATP has demonstrated that modifications at the N6-position, coupled with an intact triphosphate chain, can result in coenzymic activity with kinases like hexokinase and glycerokinase. capes.gov.brnih.gov This highlights that for some enzymes, the adenine and ribose moieties can be modified to some extent, as long as the triphosphate "business end" of the molecule remains competent for catalysis.
The interaction of N6-substituted ATP analogs with myosin has been a subject of particular interest. Studies with N6-[(6-aminohexyl)carbamoylmethyl]ATP have provided insights into the active site of myosin. nih.gov These analogs can act as substrates and allow for the characterization of the binding pocket.
The following interactive table summarizes the findings on the ATPase and kinase activities of various N6-substituted adenosine analogs with modifications on the ribose or through a linker at the N6 position.
| Compound/Analog | Enzyme | Observed Effect | Reference |
| N6-[N-(6-Aminohexyl)carbamoyl]-ATP | Hexokinase | 63% relative activity to ATP | nih.gov |
| N6-[N-(6-Aminohexyl)carbamoyl]-ATP | Glycerokinase | 87% relative activity to ATP | nih.gov |
| 2'(3')-O-FEDA-ATP | Myosin S1 ATPase | ~4x slower association rate than ATP, similar turnover rate | nih.gov |
| N6-[(6-Aminohexyl)carbamoylmethyl]ATP | Myosin | Interacts with the active site | nih.gov |
Note: The data presented is based on available research on analogs and may not be directly representative of this compound itself, for which specific ATPase activity data is not available in the searched literature.
Biological Studies in in Vitro and Animal Models Excluding Human Clinical Data
Cellular Assays and Functional Readouts
No published studies were identified that specifically investigated the in vitro effects of N6-[6-(Trifluoroacetamido)hexyl]adenosine in the following cellular assays:
Measurement of Enzyme Activity in Cell Extracts (e.g., Kinase Assays)
There is no available research describing the measurement of enzyme activity, such as kinase assays, in cell extracts treated with this compound. While studies on other N6-substituted adenosine (B11128) analogues, like N6-methyl-ATP and N6-furfuryl-ATP, have explored their interactions with kinases, this information is not directly applicable to this compound. nih.gov
Studies on Receptor Binding in Cell Lines (e.g., CHO-K1 cells)
No specific data exists on the receptor binding properties of this compound in any cell line, including Chinese Hamster Ovary (CHO-K1) cells. Research has been conducted on the binding of other N6-substituted adenosine derivatives to various adenosine receptor subtypes stably expressed in CHO cells, but these findings cannot be directly attributed to the compound .
Analysis of Nucleoside Transport in Cultured Cells (e.g., Novikoff Hepatoma Cells)
There is a lack of published literature detailing the analysis of nucleoside transport in cultured cells, such as Novikoff hepatoma cells, in the presence of this compound. Studies on other adenosine analogues have demonstrated inhibitory effects on nucleoside transporters in this cell line, but no such data is available for this compound.
Investigations in Pre-clinical Animal Models
Similarly, a thorough search of scientific databases yielded no specific information on the in vivo effects of this compound in pre-clinical animal models.
Effects on Physiological Processes (e.g., Vasodepressor Activity in Feline Pulmonary Vasculature)
No studies were found that investigated the effects of this compound on physiological processes such as vasodepressor activity in the feline pulmonary vasculature. While the vasodepressor effects of adenosine itself have been studied in this model, the activity of the specific trifluoroacetamido-hexyl substituted analogue remains uncharacterized.
Studies on Organ-Specific Effects (e.g., Cardiac Function, Circadian Clock)
There is no available research on the organ-specific effects of this compound, including its impact on cardiac function or the circadian clock in animal models. The roles of endogenous adenosine and other adenosine receptor agonists in these systems are areas of active research, but findings cannot be extrapolated to this specific, unstudied compound.
Development of Animal Model Systems for Adenosine Signaling Research
The development and use of animal models are crucial for understanding the complex roles of adenosine signaling in health and disease. These models, often involving genetic modifications or the administration of specific receptor agonists and antagonists, have been instrumental in mapping out the physiological functions of adenosine receptors.
While This compound is commercially available for research purposes, there are no published studies indicating its use in the development or validation of animal models for adenosine signaling research. The establishment of such models typically involves compounds with well-characterized receptor affinity and selectivity profiles, which allow for the precise dissection of signaling pathways. The lack of available data on the pharmacological properties of This compound likely contributes to its absence in this area of research.
In contrast, other N6-substituted adenosine analogs have been employed in animal studies. For example, research on T-cell immunobiology has utilized mouse models with manipulated N6-adenosine methylation (m6A) pathways to understand how adenosine signaling affects immune cell function. These studies underscore the value of specific adenosine-related compounds in developing sophisticated animal models to investigate biological systems. Future research could potentially explore the utility of This compound in similar models, should its fundamental biological activities be characterized.
Future Directions and Emerging Research Avenues
Advancements in Chemical Synthesis of N6-Modified Adenosine (B11128) Derivatives
The synthesis of N6-modified adenosine derivatives has evolved significantly, moving towards more efficient, precise, and versatile methodologies. Early methods often relied on multi-step processes, but contemporary research emphasizes streamlined approaches. One-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives using aliphatic and aromatic amines via SNAr (Substitution Nucleophilic Aromatic) reactions represents a significant advancement in efficiency nih.gov.
Further refinement in synthetic control has been achieved through techniques like the Dimroth rearrangement, which allows for regioselective 1-N-alkylation to form biologically important compounds such as N6-benzyladenosine and N6-isopentenyl-adenosine nih.gov. This level of precision is critical for developing derivatives with specific biological activities.
A particularly powerful modern strategy involves the incorporation of functional groups amenable to bioorthogonal chemistry. For instance, adenosine derivatives have been modified with alkynyl groups on their N6 substituents. nih.gov These "clickable" handles allow for efficient and specific linkage to carrier molecules, such as dendrimers, using Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov This approach facilitates the construction of complex molecular architectures while preserving the pharmacophore responsible for target recognition. nih.gov
| Synthesis Technique | Description | Key Advantages |
| One-Step SNAr Reactions | Direct substitution of a leaving group on the purine (B94841) ring with an amine. | Increased efficiency and reduced number of synthetic steps nih.gov. |
| Dimroth Rearrangement | A rearrangement reaction used for regioselective N-alkylation of adenosine. | Precise control over the position of substitution, yielding specific isomers nih.gov. |
| Click Chemistry | Use of bioorthogonal reactions, like CuAAC, to link functionalized adenosine derivatives to other molecules. | High efficiency, specificity, and compatibility with biological systems for creating complex conjugates nih.gov. |
Integration with Advanced Imaging and Spectroscopic Techniques
The integration of N6-modified adenosine derivatives with state-of-the-art analytical techniques is crucial for visualizing their behavior and interactions at the molecular level. While direct imaging of N6-[6-(Trifluoroacetamido)hexyl]adenosine is not prominently documented, the principles for functionalizing related compounds for analysis are well-established. By incorporating fluorescent tags or isotopic labels into the N6-substituent, these molecules can be transformed into probes for advanced imaging modalities like fluorescence microscopy or Positron Emission Tomography (PET).
Spectroscopic techniques are indispensable for both structural confirmation and studying binding interactions. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of newly synthesized N6-substituted derivatives nih.gov. Furthermore, advanced cell-based assays that utilize optical endpoints, such as fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), can provide real-time data on receptor binding and downstream signaling events, enabling a deeper understanding of the functional properties of these compounds combichemistry.com.
High-Throughput Screening and Combinatorial Chemistry Approaches for Probe Discovery
The discovery of novel N6-modified adenosine probes with specific biological activities is being accelerated by the synergy of combinatorial chemistry and high-throughput screening (HTS). combichemistry.com Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically varying the N6-substituent. combichemistry.comresearchgate.net These libraries can be generated through both solid-phase and solution-phase synthesis techniques. combichemistry.com
Once a library is created, HTS enables the rapid evaluation of thousands of compounds against a specific biological target combichemistry.com. Modern HTS workflows are often automated and miniaturized, allowing for nanoscale synthesis and subsequent screening of unpurified reaction mixtures, which significantly reduces time and resources nih.gov. Screening methods like differential scanning fluorimetry (DSF) can quickly identify compounds that bind to a target protein, with hits being validated by more precise techniques like microscale thermophoresis (MST) nih.gov.
A more sophisticated approach, known as dynamic combinatorial chemistry (DCC), involves creating a library of compounds that are in reversible equilibrium. When a biological target is introduced, it selectively binds to and stabilizes the best-fitting compound, shifting the equilibrium and amplifying the concentration of the "hit" nih.gov. This strategy has been successfully used with a 5'-deoxy-5'-thioadenosine anchor to identify novel inhibitors for adenosine recognition sites on enzymes nih.gov.
| Approach | Description | Application in Probe Discovery |
| Combinatorial Chemistry | Systematic synthesis of large libraries of related compounds. | Rapidly generates a diverse set of N6-modified adenosine derivatives for screening combichemistry.comresearchgate.net. |
| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific biological activity. | Efficiently identifies "hit" compounds from large libraries that interact with a target combichemistry.comnih.gov. |
| Dynamic Combinatorial Chemistry (DCC) | Uses a library of reversibly reacting components that reconfigure in the presence of a target to amplify the best binder. | Identifies optimal ligand structures by allowing the target to select its own best binder from the library nih.gov. |
Elucidation of Novel Biological Targets Beyond Canonical Adenosine Receptors
While research has historically focused on the interaction of N6-modified adenosine derivatives with the four canonical adenosine receptors (A1, A2A, A2B, and A3), emerging evidence reveals that these compounds can engage a broader range of biological targets. This expansion of the "target space" opens up new therapeutic possibilities.
A significant finding is the identification of N6-substituted adenosine analogues as a novel class of Janus kinase 2 (JAK2) inhibitors. nih.gov Certain derivatives were shown to potently block the JAK2/STAT3 signaling pathway, which is a critical pathway in oncogenesis, demonstrating selective anti-cancer activity in cells with constitutively activated STAT3. nih.gov This discovery positions N6-adenosine scaffolds as potential targeted therapies for specific human cancers. nih.gov
Furthermore, the prevalence of adenosine-recognition motifs in numerous enzyme families suggests a wealth of untapped targets. Research using dynamic combinatorial chemistry has successfully targeted the adenosine-binding site of Mycobacterium tuberculosis pantothenate synthetase, identifying a novel fragment that binds to an adjacent pocket nih.gov. This provides a proof-of-concept for using adenosine-based fragments to probe and inhibit a wide range of enzymes, including kinases, ATPases, and ligases nih.gov.
Another promising area involves protein methyltransferases (PMTs), a class of enzymes crucial in gene regulation. These enzymes use the adenosine-containing cofactor S-adenosylmethionine (SAM) as a methyl donor mdpi.com. The structural similarity of N6-modified adenosine derivatives to SAM suggests they could be designed as competitive inhibitors of PMTs, many of which are dysregulated in cancer and other diseases, making them attractive therapeutic targets mdpi.com.
| Novel Target Class | Example Target | Mechanism/Potential Application |
| Kinases | Janus Kinase 2 (JAK2) | Inhibition of the JAK2/STAT3 signaling pathway for targeted cancer therapy nih.gov. |
| Ligases | M. tuberculosis pantothenate synthetase | Inhibition of essential metabolic pathways in pathogens nih.gov. |
| Methyltransferases | Protein Lysine Methyltransferases (PKMTs) | Competitive inhibition by mimicking the cofactor S-adenosylmethionine (SAM) to treat diseases like cancer mdpi.com. |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N6-[6-(Trifluoroacetamido)hexyl]adenosine, and how can reaction efficiency be optimized?
- Methodology : The synthesis involves sequential protection, functionalization, and deprotection steps. For example, adjacent hydroxyl groups on adenosine are typically protected using acid-labile groups (e.g., dimethoxytrityl), followed by introducing the trifluoroacetamidohexyl moiety via nucleophilic substitution or coupling reactions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Use of coupling agents like EDC/NHS for amide bond formation (see for analogous protocols).
- Temperature control : Reactions at 0–4°C minimize side reactions during trifluoroacetyl group introduction.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- HPLC-PDA/MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities; mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at ~520 Da) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substitution at N6 (absence of native adenosine NH2 signals) and hexyl chain integration (δ ~1.4–1.6 ppm for CH2 groups) .
- Elemental analysis : Validates stoichiometry of C, H, N, and F (theoretical F% ~15.8%).
Advanced Research Questions
Q. How can researchers design experiments to probe the interaction of this compound with adenosine receptors or viral enzymes?
- Methodology :
- Radioligand binding assays : Compete with [³H]CHA (e.g., Ki determination for adenosine A1/A3 receptors; see for analogous protocols).
- Enzyme inhibition studies : Use SPR or fluorescence polarization to measure binding kinetics with viral polymerases (e.g., RNA-dependent RNA polymerase) .
- Cellular uptake assays : Fluorescently labeled analogs (e.g., Cy5 conjugation) track intracellular localization via confocal microscopy.
Q. What strategies address contradictions in biological activity data across different cellular models?
- Methodology :
- Metabolic stability profiling : Compare half-life in liver microsomes (e.g., human vs. rodent) to identify species-specific degradation pathways .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out interactions with unrelated kinases or GPCRs.
- Dose-response normalization : Adjust for differences in cell permeability (e.g., via LC-MS/MS quantification of intracellular metabolite levels).
Q. How does the trifluoroacetamidohexyl moiety influence the compound’s pharmacokinetic properties compared to unmodified adenosine?
- Methodology :
- LogP determination : Shake-flask method reveals increased lipophilicity (predicted LogP ~1.8 vs. −1.2 for adenosine), enhancing membrane permeability .
- Plasma protein binding : Equilibrium dialysis quantifies % bound to albumin/globulins (critical for bioavailability).
- In vivo PK studies : Administer IV/PO in rodent models; measure AUC, Cmax, and t½ via LC-MS/MS .
Experimental Design & Data Analysis
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Affinity chromatography : Utilize adenosine-binding resins (e.g., AMP-analogue ligands; see ) for selective capture.
- Ion-pair HPLC : Tetrabutylammonium acetate improves resolution of charged intermediates .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water 7:3 v/v) to yield high-purity crystals (>98% by HPLC).
Q. How can computational modeling guide the rational design of N6-substituted adenosine derivatives with enhanced target specificity?
- Methodology :
- Molecular docking : Simulate binding poses with adenosine receptors (PDB: 5G53) using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR modeling : Correlate substituent bulk (e.g., hexyl chain length) with IC50 values to predict optimal modifications.
Safety & Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
